molecular formula C12H14ClN3O B12530472 (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide CAS No. 870481-89-3

(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide

Katalognummer: B12530472
CAS-Nummer: 870481-89-3
Molekulargewicht: 251.71 g/mol
InChI-Schlüssel: OTSZNVZGULSCPG-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloroindole.

    Amidation: The 7-chloroindole is then subjected to amidation with N-methylpropanamide under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the indole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the indole ring.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-methoxy-N,N-dimethyltryptamine: Another indole derivative with different functional groups.

    1-(4-chlorophenyl)piperazine: A compound with a similar chlorine substitution but different core structure.

    2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone: An indole derivative with different substituents.

Uniqueness

(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

870481-89-3

Molekularformel

C12H14ClN3O

Molekulargewicht

251.71 g/mol

IUPAC-Name

(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide

InChI

InChI=1S/C12H14ClN3O/c1-15-12(17)10(14)5-7-6-16-11-8(7)3-2-4-9(11)13/h2-4,6,10,16H,5,14H2,1H3,(H,15,17)/t10-/m1/s1

InChI-Schlüssel

OTSZNVZGULSCPG-SNVBAGLBSA-N

Isomerische SMILES

CNC(=O)[C@@H](CC1=CNC2=C1C=CC=C2Cl)N

Kanonische SMILES

CNC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.